(2-Methylbenzo[d]oxazol-5-yl)methanol

Catalog No.
S1901884
CAS No.
136663-38-2
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methylbenzo[d]oxazol-5-yl)methanol

CAS Number

136663-38-2

Product Name

(2-Methylbenzo[d]oxazol-5-yl)methanol

IUPAC Name

(2-methyl-1,3-benzoxazol-5-yl)methanol

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-4,11H,5H2,1H3

InChI Key

ZVBPKWNJXRJGOR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)C=CC(=C2)CO

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CO

(2-Methylbenzo[d]oxazol-5-yl)methanol is an organic compound classified within the benzoxazole family, characterized by a fused benzene and oxazole ring structure. Its chemical formula is C9H9NO2C_9H_9NO_2, and it has a molecular weight of 163.17 g/mol. The compound features a hydroxymethyl group attached to the oxazole ring, which enhances its reactivity and potential biological activity .

, including:

  • Oxidation: This reaction can convert the hydroxymethyl group into a carboxylic acid derivative. Common oxidizing agents include potassium permanganate and chromic acid.
  • Reduction: The compound can be reduced to yield alcohols or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring, leading to a variety of derivatives .

Major Products Formed

  • Oxidation Products: Carboxylic acids and their derivatives.
  • Reduction Products: Alcohols and other reduced forms.
  • Substitution Products: Halogenated compounds, nitro compounds, and amine derivatives.

Research indicates that (2-Methylbenzo[d]oxazol-5-yl)methanol exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure allows for interactions with biological targets, making it a candidate for further investigation in medicinal chemistry. Studies have shown that compounds within this class may possess cytotoxic effects against certain cancer cell lines, although specific data on this compound's efficacy is still emerging .

The synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methylbenzoic acid and 2-aminophenol.
  • Condensation Reaction: These materials undergo condensation in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the benzoxazole ring.
  • Reduction: The resulting benzoxazole compound is then reduced using lithium aluminum hydride to introduce the methanol group at the 5-position.

In industrial settings, continuous flow reactors and optimized conditions are often employed to enhance yield and purity. Catalysts and advanced purification techniques further improve production efficiency .

(2-Methylbenzo[d]oxazol-5-yl)methanol has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential therapeutic effects against various diseases.
  • Medicine: Explored for its anticancer properties and possible use in drug development.
  • Industry: Utilized in developing new materials and chemical processes .

Several compounds share structural similarities with (2-Methylbenzo[d]oxazol-5-yl)methanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzoxazole-2-thiolContains a thiol group instead of a hydroxymethyl groupExhibits different reactivity due to sulfur presence
(2-Methylbenzo[d]oxazol-5-yl)boronic acidContains a boronic acid groupUseful in cross-coupling reactions
2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazoleContains thioether functionalityPotentially different biological activity

While these compounds share certain structural characteristics, (2-Methylbenzo[d]oxazol-5-yl)methanol's unique methanol group imparts distinct chemical and biological properties that set it apart from its analogs .

XLogP3

1.3

Wikipedia

(2-Methyl-1,3-benzoxazol-5-yl)methanol

Dates

Modify: 2023-08-16

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